molecular formula C17H19N3O B7143563 N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide

Cat. No.: B7143563
M. Wt: 281.35 g/mol
InChI Key: RFANAIHEGSKTCF-UHFFFAOYSA-N
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Description

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound characterized by its unique structural features, including cyclopropyl groups and an imidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-16(19-17(6-7-17)15-4-5-15)14-3-1-2-13(10-14)11-20-9-8-18-12-20/h1-3,8-10,12,15H,4-7,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFANAIHEGSKTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)NC(=O)C3=CC=CC(=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl groups can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Imidazole Introduction: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Amide Bond Formation: The final step involves coupling the cyclopropyl and imidazole intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylmethyl)-3-(imidazol-1-ylmethyl)benzamide
  • N-(1-cyclopropylcyclopropyl)-3-(pyridylmethyl)benzamide

Uniqueness

N-(1-cyclopropylcyclopropyl)-3-(imidazol-1-ylmethyl)benzamide is unique due to its dual cyclopropyl groups, which can impart distinct steric and electronic properties compared to similar compounds. This uniqueness can translate to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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